imino(trimethylstannylimino)azanium
Description
Imino(trimethylstannylimino)azanium is a nitrogen-centered azanium (NH₄⁺ analog) compound featuring two imino (–NH–) groups, one of which is substituted with a trimethylstannyl (Sn(CH₃)₃) moiety. The structure can be represented as NH₂–N(Sn(CH₃)₃)–NH₂⁺, with the positive charge localized on the central nitrogen atom. This organometallic compound combines the reactivity of imino groups with the unique electronic and steric effects of the tin-based substituent. The trimethylstannyl group introduces significant Lewis acidity and bulkiness, which influence its chemical behavior, such as coordination chemistry or catalytic activity .
Properties
Molecular Formula |
C3H10N3Sn+ |
|---|---|
Molecular Weight |
206.84 g/mol |
IUPAC Name |
imino(trimethylstannylimino)azanium |
InChI |
InChI=1S/3CH3.HN3.Sn/c;;;1-3-2;/h3*1H3;1H;/q;;;;+1 |
InChI Key |
PGSSUZGAQQVOGV-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)N=[N+]=N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imino(trimethylstannylimino)azanium typically involves the reaction of trimethylstannyl chloride with an appropriate imine precursor. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sensitive tin-nitrogen bond. A common method involves the use of a base, such as triethylamine, to facilitate the formation of the this compound complex .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes as in laboratory settings. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
Imino(trimethylstannylimino)azanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imino(trimethylstannyl)oxides.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, alkoxides, and amines can be used under mild conditions.
Major Products
The major products formed from these reactions include various organotin derivatives, amines, and substituted imino compounds .
Scientific Research Applications
Imino(trimethylstannylimino)azanium has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the formation of complex molecules.
Medicine: Research is ongoing into its use as a precursor for the development of new pharmaceuticals.
Industry: It is used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of imino(trimethylstannylimino)azanium involves the interaction of the imino group with various molecular targets. The trimethylstannyl group enhances the reactivity of the imino group, allowing it to participate in a range of chemical reactions. The compound can form stable complexes with metals and other electrophiles, facilitating catalytic processes and molecular transformations .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, functional, and application-based differences between imino(trimethylstannylimino)azanium and related compounds:
Key Findings:
Structural and Electronic Differences
- The trimethylstannyl group in the target compound introduces steric bulk and Lewis acidity absent in purely organic analogs (e.g., ). This may enhance its ability to coordinate with electron-rich species in catalytic cycles.
- Fluorinated analogs () exhibit higher thermal and oxidative stability due to the electron-withdrawing CF₃ groups, whereas the Sn(CH₃)₃ group in the target compound may confer redox activity .
Spectroscopic Behavior highlights that imino-group NH chemical shifts in NMR are sensitive to hydrogen bonding. In the target compound, the Sn(CH₃)₃ substituent could further deshield the NH protons (downfield shift) due to its electron-withdrawing nature, contrasting with CF₃-substituted imino compounds .
Applications Medicinal azanium salts () prioritize biocompatibility and solubility, whereas the target compound’s organotin component likely limits biological use due to toxicity. Instead, it may serve in niche industrial applications, such as tin-based catalysts . The iodide counterion in improves solubility in polar solvents, whereas the stannyl group in the target compound may favor nonpolar environments or solid-state reactivity .
Reactivity and Stability Organotin compounds are prone to hydrolysis under acidic conditions, unlike fluorinated or alkylated analogs. This necessitates careful handling and storage, similar to guidelines noted in for research-grade azanium salts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
